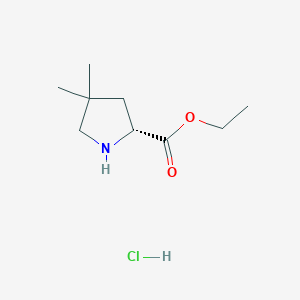
Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including organic synthesis, pharmaceuticals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like amines or thiols can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Amides, thioesters, and other derivatives
科学的研究の応用
Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolidine-2,5-diones: These compounds have a similar ring structure but contain additional functional groups that confer different properties.
Uniqueness
Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-12-8(11)7-5-9(2,3)6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 |
InChIキー |
IOAQSQJEFPKKLD-OGFXRTJISA-N |
異性体SMILES |
CCOC(=O)[C@H]1CC(CN1)(C)C.Cl |
正規SMILES |
CCOC(=O)C1CC(CN1)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


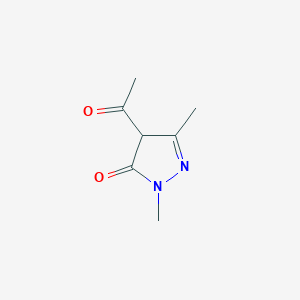
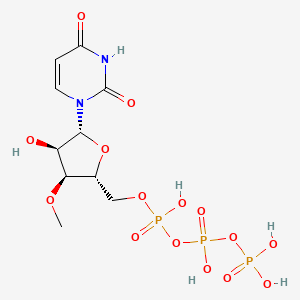
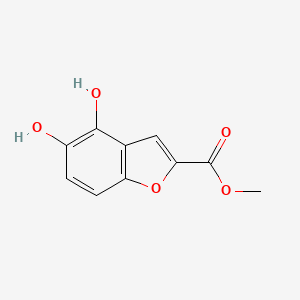
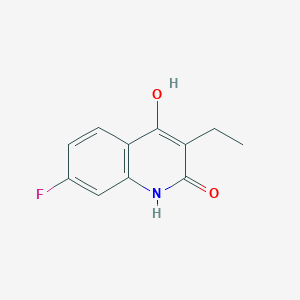
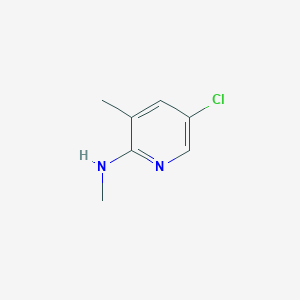
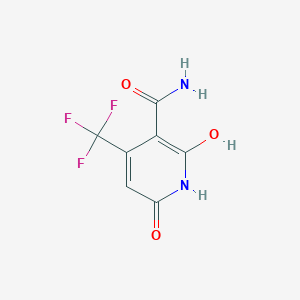
![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865314.png)
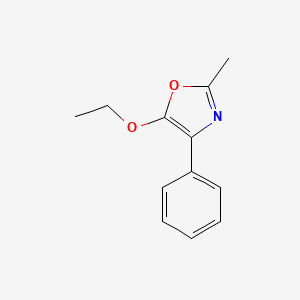

![4-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12865327.png)
![1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865331.png)


